molecular formula C17H17ClN4 B11469135 2-chloro-6-[(2E)-1-ethyl-2-(4-methylbenzylidene)hydrazinyl]-4-methylpyridine-3-carbonitrile

2-chloro-6-[(2E)-1-ethyl-2-(4-methylbenzylidene)hydrazinyl]-4-methylpyridine-3-carbonitrile

Cat. No.: B11469135
M. Wt: 312.8 g/mol
InChI Key: JZHASELGUPCDLM-RGVLZGJSSA-N
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Description

2-CHLORO-6-[(2E)-1-ETHYL-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a chlorinated pyridine ring, a hydrazone linkage, and a methyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-6-[(2E)-1-ETHYL-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE typically involves the condensation of 2-chloro-6-methylpyridine-3-carbonitrile with an appropriate hydrazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-6-[(2E)-1-ETHYL-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a wide range of substituted pyridine derivatives .

Scientific Research Applications

2-CHLORO-6-[(2E)-1-ETHYL-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-CHLORO-6-[(2E)-1-ETHYL-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CHLORO-6-[(2E)-1-ETHYL-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C17H17ClN4

Molecular Weight

312.8 g/mol

IUPAC Name

2-chloro-6-[ethyl-[(E)-(4-methylphenyl)methylideneamino]amino]-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C17H17ClN4/c1-4-22(20-11-14-7-5-12(2)6-8-14)16-9-13(3)15(10-19)17(18)21-16/h5-9,11H,4H2,1-3H3/b20-11+

InChI Key

JZHASELGUPCDLM-RGVLZGJSSA-N

Isomeric SMILES

CCN(C1=NC(=C(C(=C1)C)C#N)Cl)/N=C/C2=CC=C(C=C2)C

Canonical SMILES

CCN(C1=NC(=C(C(=C1)C)C#N)Cl)N=CC2=CC=C(C=C2)C

Origin of Product

United States

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